2-Phenylquinoline-3,4-dicarboxylic Acid (CAS 133505-06-3): Physicochemical Profiling, Synthetic Workflows, and Pharmacological Applications
2-Phenylquinoline-3,4-dicarboxylic Acid (CAS 133505-06-3): Physicochemical Profiling, Synthetic Workflows, and Pharmacological Applications
Executive Summary
In the landscape of modern medicinal chemistry and advanced materials science, the quinoline scaffold represents a highly privileged pharmacophore. Specifically, 2-Phenylquinoline-3,4-dicarboxylic acid (CAS: 133505-06-3) has emerged as a critical intermediate and lead scaffold for the development of targeted therapeutics[1]. Characterized by its lipophilic phenyl ring and versatile dicarboxylic acid moieties, this compound serves as a foundational building block for synthesizing Histone Deacetylase (HDAC) inhibitors, broad-spectrum antiviral agents, and novel antibacterial compounds[2][3][4].
This technical guide provides an in-depth analysis of the compound's physicochemical properties, details a self-validating synthetic workflow, and outlines the experimental protocols necessary for evaluating its pharmacological derivatives.
Physicochemical Profiling & Structural Dynamics
The structural architecture of 2-phenylquinoline-3,4-dicarboxylic acid is defined by a rigid, planar quinoline core that facilitates DNA intercalation and robust
Table 1: Core Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 2-Phenylquinoline-3,4-dicarboxylic acid |
| CAS Registry Number | 133505-06-3[1] |
| Molecular Formula | C17H11NO4[1] |
| Molecular Weight | 293.27 g/mol [1] |
| Purity Standard | NLT 98% (API Intermediate Grade)[1] |
| Structural Features | Bicyclic heteroaromatic core, C2-phenyl substitution, C3/C4 dicarboxylic acids |
| Solubility Profile | Moderately soluble in polar aprotic solvents (DMF, DMSO); sparingly soluble in H2O[5] |
Synthetic Methodology: The DMAD Condensation Pathway
To synthesize 2-phenylquinoline-3,4-dicarboxylic acid with high atom economy and purity, the most reliable method involves the condensation of 2-aminobenzophenone with Dimethyl acetylenedicarboxylate (DMAD), followed by alkaline saponification.
Mechanistic Causality
The synthesis relies on a tandem Michael addition-cyclization sequence. The nucleophilic primary amine of 2-aminobenzophenone attacks the electron-deficient alkyne of DMAD. Subsequent intramolecular cyclization onto the adjacent carbonyl carbon is driven by the thermodynamic stability of the resulting fully aromatized quinoline system. The intermediate diester is then hydrolyzed to yield the final dicarboxylic acid.
Caption: Synthetic workflow for 2-Phenylquinoline-3,4-dicarboxylic acid via DMAD condensation.
Protocol 1: Step-by-Step Synthesis of CAS 133505-06-3
Step 1: Formation of the Diester Intermediate
-
Charge a round-bottom flask with 2-aminobenzophenone (1.0 eq) and anhydrous methanol (0.5 M concentration).
-
Add Dimethyl acetylenedicarboxylate (DMAD) (1.2 eq) dropwise at 0°C to control the exothermic Michael addition.
-
Attach a reflux condenser and heat the mixture to 65°C for 12 hours. Validation: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the yellow 2-aminobenzophenone spot confirms complete cyclization.
-
Concentrate the solvent in vacuo and recrystallize the crude product from hot ethanol to yield dimethyl 2-phenylquinoline-3,4-dicarboxylate.
Step 2: Saponification to the Dicarboxylic Acid
-
Suspend the purified diester in a 1:1 mixture of Ethanol and 2M aqueous NaOH.
-
Reflux the mixture at 80°C for 4 hours. Causality: The strong alkaline conditions are required to fully hydrolyze the sterically hindered ester at the C4 position.
-
Cool the reaction to room temperature and evaporate the ethanol under reduced pressure.
-
Critical Step: Slowly acidify the aqueous layer with 2M HCl to pH 2.0 while stirring vigorously. Causality: Acidification ensures complete protonation of both carboxylate salts, driving the precipitation of the highly insoluble 2-phenylquinoline-3,4-dicarboxylic acid.
-
Filter the white/off-white precipitate, wash with cold distilled water, and dry under high vacuum at 50°C for 24 hours.
Pharmacological Applications & Target Mechanisms
Derivatives of 2-phenylquinoline-3,4-dicarboxylic acid have demonstrated remarkable efficacy across multiple therapeutic domains.
Epigenetic Modulation (HDAC3 Inhibition)
The 2-phenylquinoline-4-carboxylic acid scaffold has been successfully utilized to develop highly selective Histone Deacetylase 3 (HDAC3) inhibitors[2]. By converting the carboxylic acid into a hydrazide or hydroxamic acid zinc-binding group (ZBG), compounds like "D29" achieve nanomolar potency (IC50 = 0.477 µM) against HDAC3[2]. Selective HDAC3 inhibition leads to the accumulation of acetylated histones, triggering G2/M cell cycle arrest and apoptosis in cancer cell lines (e.g., K562 cells)[2].
Caption: Mechanism of action for 2-phenylquinoline-based selective HDAC3 inhibitors.
Broad-Spectrum Antiviral Activity
Recent phenotypic screening identified 2-phenylquinoline analogues as potent inhibitors of SARS-CoV-2[3][6]. Specific derivatives (e.g., compound PQQ4O) exhibit an EC50 of 6 µM against SARS-CoV-2 replication[3]. Mechanistic studies suggest that functionalization at the C4 position with bulky groups (like 6,7-dimethoxytetrahydroisoquinoline) generates potent inhibitors of the highly conserved SARS-CoV-2 helicase (nsp13), providing a pathway for pan-coronavirus therapeutics[3][6].
Table 2: Pharmacological Efficacy of 2-Phenylquinoline Derivatives
| Derivative / Compound ID | Target / Pathogen | Efficacy Metric | Reference |
| Compound D28 (Hydroxamic acid) | HDAC3 (Cancer) | IC50 = 24.45 µM | [2] |
| Compound D29 (Hydrazide) | HDAC3 (Cancer) | IC50 = 0.477 µM | [2] |
| PQQ4O (Compound 1a) | SARS-CoV-2 | EC50 = 6.0 µM | [3] |
| Compound 8k | HCoV-229E (Coronavirus) | EC50 = 0.2 µM | [3] |
| Compound 5a4 | S. aureus (Antibacterial) | MIC = 64 µg/mL | [4] |
Experimental Workflows for Derivative Evaluation
To ensure trustworthiness and reproducibility, the following self-validating protocol is standard for evaluating the HDAC3 inhibitory activity of synthesized 2-phenylquinoline derivatives.
Protocol 2: In Vitro Fluorometric HDAC3 Inhibition Assay
Principle: This assay utilizes a fluorogenic peptide substrate containing an acetylated lysine residue. Active HDAC3 deacetylates the substrate, sensitizing it to a developer protease. Cleavage by the developer releases a fluorophore (7-amino-4-methylcoumarin, AMC). A decrease in fluorescence directly correlates with the inhibitory potency of the 2-phenylquinoline derivative.
Materials:
-
Recombinant human HDAC3/NCOR2 complex.
-
Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA.
-
Developer Solution (containing trypsin-like protease and Trichostatin A to halt HDAC activity).
Procedure:
-
Compound Preparation: Prepare a 10 mM stock of the 2-phenylquinoline derivative in 100% DMSO. Perform 3-fold serial dilutions in Assay Buffer (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).
-
Enzyme Incubation: In a black 96-well microplate, mix 10 µL of the diluted compound, 20 µL of recombinant HDAC3 enzyme (0.5 ng/µL final), and 10 µL of Assay Buffer. Incubate at 37°C for 15 minutes to allow steady-state binding.
-
Reaction Initiation: Add 10 µL of the fluorogenic substrate (50 µM final concentration) to all wells. Self-Validation Control: Include a "No Enzyme" well (background fluorescence) and a "Vehicle Only" well (maximum enzyme activity).
-
Primary Incubation: Seal the plate and incubate at 37°C for 30 minutes.
-
Development: Add 50 µL of the Developer Solution to all wells. The inclusion of Trichostatin A in the developer immediately quenches any further HDAC3 activity, ensuring a precise snapshot of deacetylation.
-
Secondary Incubation: Incubate at room temperature for 15 minutes to allow complete cleavage of the deacetylated substrate by the protease.
-
Detection & Analysis: Read the plate on a fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm). Calculate the IC50 using non-linear regression analysis (four-parameter logistic curve) by normalizing the fluorescence of compound-treated wells against the "Vehicle Only" control.
References
-
Frontiers in Chemistry. "Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors." Frontiers, July 14, 2022. Available at:[Link]
-
ACS Medicinal Chemistry Letters. "Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity." ACS Publications, May 03, 2022. Available at: [Link]
-
Archive.org. "Dictionary Of Organic Compounds Volume Four." Archive.org. Available at: [Link]
Sources
- 1. molcore.com [molcore.com]
- 2. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Full text of "Dictionary Of Organic Compounds Volume Four" [archive.org]
- 6. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
